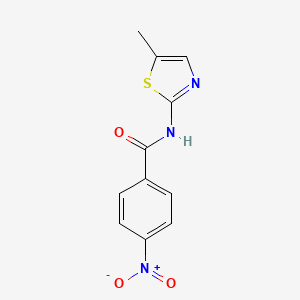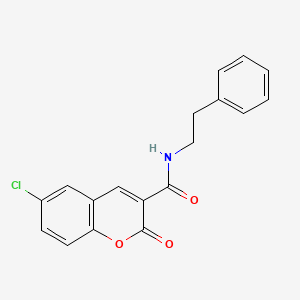
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BVT-2733 and is known for its ability to modulate the activity of certain enzymes in the body. In
科学研究应用
BVT-2733 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, BVT-2733 has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In neurology, BVT-2733 has been studied for its potential to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders such as Parkinson's disease. In immunology, BVT-2733 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune disorders.
作用机制
The mechanism of action of BVT-2733 involves the modulation of the activity of certain enzymes in the body. Specifically, BVT-2733 has been shown to inhibit the activity of enzymes such as HDAC6 and HSP90, which are involved in a variety of cellular processes. By inhibiting the activity of these enzymes, BVT-2733 can modulate cellular pathways that are involved in cancer growth, neurodegeneration, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BVT-2733 are complex and varied, depending on the specific cellular pathways that are affected. In cancer cells, BVT-2733 has been shown to induce cell death and inhibit tumor growth. In neurology, BVT-2733 has been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In immunology, BVT-2733 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune disorders.
实验室实验的优点和局限性
One advantage of using BVT-2733 in lab experiments is its specificity for certain enzymes. By selectively inhibiting the activity of HDAC6 and HSP90, BVT-2733 can modulate specific cellular pathways without affecting other cellular processes. However, one limitation of using BVT-2733 in lab experiments is its potential toxicity. BVT-2733 has been shown to have cytotoxic effects in certain cell types, which could limit its use in certain experimental settings.
未来方向
There are several future directions for research on BVT-2733. One area of interest is the development of more potent and selective BVT-2733 analogs that could have improved therapeutic potential. Another area of interest is the exploration of BVT-2733's potential as a combination therapy with other drugs. Finally, further studies are needed to fully elucidate the mechanism of action of BVT-2733 and its potential applications in a variety of scientific research fields.
In conclusion, BVT-2733 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate the activity of certain enzymes in the body has implications for a variety of research fields, including cancer research, neurology, and immunology. While further studies are needed to fully elucidate its mechanism of action and therapeutic potential, BVT-2733 represents a promising area of research for the development of novel therapeutics.
合成方法
The synthesis of BVT-2733 involves the reaction of 4-tert-butyl-2-bromoaniline with 2-thiocyanatoacetic acid in the presence of a base. The resulting product is then treated with acetic anhydride to yield BVT-2733. This synthesis method has been optimized to produce high yields of pure BVT-2733 with minimal impurities.
属性
IUPAC Name |
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLRGITDARWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)

